4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1147014-44-5) is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core and a reactive terminal ethynyl group at the 4-position. This molecular architecture serves as a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a hinge-binding motif in the ATP-binding pocket of numerous protein kinases.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 1147014-44-5
Cat. No. B1442137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1147014-44-5
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CNC2=NC=N1
InChIInChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11)
InChIKeyKHDQHVJZVIPHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1147014-44-5) - A Versatile Heterocyclic Building Block for Kinase-Targeted Synthesis and Medicinal Chemistry


4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1147014-44-5) is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core and a reactive terminal ethynyl group at the 4-position [1]. This molecular architecture serves as a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a hinge-binding motif in the ATP-binding pocket of numerous protein kinases [2]. The compound is not an end-product therapeutic but a critical, functionalized synthetic intermediate. Its defining feature, the 4-ethynyl group, is strategically positioned for further diversification via palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, enabling the efficient construction of complex, drug-like molecules for kinase inhibitor discovery programs [3].

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: Why Generic Pyrrolopyrimidine Analogs are Not Interchangeable


Generic substitution of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine with other pyrrolo[2,3-d]pyrimidine analogs is not feasible due to critical functional group-dependent differences in reactivity, biological activity, and downstream synthetic utility. The core pyrrolo[2,3-d]pyrimidine scaffold itself exhibits distinct physicochemical and pharmacokinetic profiles compared to other heteroaromatic cores like pyrazolo[3,4-d]pyrimidine [1]. Furthermore, the presence and position of the ethynyl group are pivotal. While the 4-ethynyl derivative offers a specific vector for conjugation via Sonogashira chemistry [2], analogs lacking this group or with it at alternative positions (e.g., the 3-ethynyl isomer used in antineoplastic intermediates [3]) or with an amine substitution (the far more common 4-amine class) will possess fundamentally different reactivity and biological targeting profiles, making them unsuitable for applications requiring the unique combination of a hinge-binding scaffold and a 4-position conjugation handle that this specific compound provides.

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1147014-44-5): Quantified Differentiation & Comparative Performance Data


Synthetic Versatility: Enabling Diverse Kinase Inhibitor Libraries via Sonogashira Coupling

The defining functional utility of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is its terminal alkyne at the 4-position, which is highly amenable to Sonogashira cross-coupling. This enables the direct and efficient introduction of a wide range of aryl or alkyl groups, a synthetic route not accessible with common analogs like the 4-chloro or 4-amino derivatives. Comparative studies on the functionalization of the pyrrolo[2,3-d]pyrimidine core demonstrate that Sonogashira coupling is a key method for constructing biologically active molecules based on this scaffold [1]. The compound serves as the foundational 'click' handle for modular assembly of targeted libraries.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Scaffold Pharmacokinetics: Enhanced In Vivo Exposure Over Pyrazolopyrimidine Alternatives

The pyrrolo[2,3-d]pyrimidine (PrP) core itself, which is the base of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, confers distinct pharmacokinetic advantages over the related 1H-pyrazolo[3,4-d]pyrimidine (PP) scaffold. In a direct head-to-head comparison of matched-pair inhibitors of Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1), PrP-based analogs demonstrated improved oral bioavailability and overall exposure in vivo compared to their PP-based counterparts [1]. This class-level differentiation underscores the value of selecting the PrP core as a starting point for lead optimization.

Pharmacokinetics Anti-infectives Scaffold Optimization

Tunable Reactivity for Covalent Inhibition: 50-Fold Range in Thiol Addition Kinetics

The electrophilicity of the ethynyl group, and thus its potential for irreversible covalent inhibition, is highly dependent on the specific heterocyclic scaffold and substitution pattern. In a model study assessing thiol addition as a proxy for cysteine-targeting covalent inhibition, 4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine was identified as the least reactive compound among a panel of ethynyl-substituted heterocycles [1]. This contrasts sharply with the most reactive compound in the series, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, demonstrating a 50-fold range in reactivity driven by the electronic and steric environment of the core [1].

Covalent Inhibitors Chemical Biology Kinase Selectivity

Conjugation-Ready Core for Fluorescent Probe Development with Tunable Emission

The ethynyl handle on the pyrrolo[2,3-d]pyrimidine core has been successfully exploited for the synthesis of π-conjugated fluorophores. A study demonstrated that 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives can be elaborated via Sonogashira coupling to create a library of novel chromophores. These synthesized compounds exhibited efficient fluorescence across a broad spectral window, with emissions tunable from 402 nm to 650 nm [1]. This establishes the compound as a versatile building block for creating imaging tools with customizable optical properties.

Chemical Biology Fluorescent Probes Imaging Agents

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (1147014-44-5): Core-Validated Research & Industrial Use Cases


Parallel Synthesis of Targeted Kinase Inhibitor Libraries

The compound's primary industrial application is as a central building block for creating diverse libraries of kinase inhibitors. Leveraging its 4-ethynyl group, medicinal chemists can perform high-throughput Sonogashira coupling reactions to attach various aryl, heteroaryl, or alkyl 'tail' groups. This modular approach, validated by the demonstrated versatility of the pyrrolo[2,3-d]pyrimidine core in drug discovery [1], allows for rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for targets like PAK4, EGFR, and c-Met.

Design of 'Tunably Reactive' Covalent Probes and Inhibitors

For chemical biology groups developing targeted covalent inhibitors (TCIs), 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine offers a validated starting point for achieving a desired level of reactivity. Its demonstrated low intrinsic reactivity in thiol addition assays [1] makes it a promising scaffold for designing kinase inhibitors where a slower, more selective covalent bond formation is required to minimize off-target effects. This is particularly relevant for targeting kinases like Nek2 or others with a poorly nucleophilic cysteine in the active site.

Development of Fluorescent and Near-Infrared (NIR) Imaging Probes

As demonstrated by the synthesis of tunable fluorophores with emissions spanning from blue to red/NIR (402-650 nm) [1], this compound is a valuable precursor for creating advanced imaging agents. Researchers can utilize the 4-ethynyl group to conjugate the kinase-binding core to various fluorophores or to build extended π-conjugated systems for optical imaging applications. This enables the development of novel tools for target engagement studies, cellular imaging, and potentially image-guided surgery.

Scaffold Replacement in Lead Optimization for Enhanced Bioavailability

In drug discovery programs where a lead series suffers from poor oral bioavailability, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can serve as a critical 'scaffold replacement' tool. Studies comparing the pyrrolopyrimidine (PrP) core to the pyrazolopyrimidine (PP) core have shown the PrP scaffold can confer superior oral pharmacokinetic properties [1]. Therefore, procuring this compound allows teams to synthesize PrP-based analogs of an existing hit or lead, with the specific goal of improving in vivo exposure and overall drug-like properties while retaining or improving target potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.